4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine
Description
Properties
IUPAC Name |
2-[1-(4-methoxypyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-20-15-5-6-17-16(7-15)19-10-14(11-19)18-8-12-3-2-4-13(12)9-18/h5-7,12-14H,2-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOMIYVYLXVQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Octahydrocyclopenta[c]pyrrole
The bicyclic amine is synthesized via a tandem cyclization-hydrogenation approach:
Step 1: Pyrrole Formation
A substituted pyrrole is generated through a Paal-Knorr reaction using 1,4-diketones and ammonium acetate. For example, cyclopentanone derivatives are condensed with ammonia to form cyclopenta[c]pyrrole intermediates.
Step 2: Hydrogenation
The pyrrole ring is hydrogenated under high-pressure H₂ (50–100 atm) using Raney nickel or palladium on carbon (Pd/C) to yield the octahydrocyclopenta[c]pyrrole. Stereoselectivity is controlled by the choice of catalyst and solvent polarity.
Table 2: Hydrogenation Conditions
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| Pd/C | EtOH | 70 atm | 12 h | 90% |
| Raney Ni | THF | 50 atm | 24 h | 82% |
Azetidine Ring Formation
The azetidine moiety is constructed via a [2+2] cycloaddition or Mitsunobu reaction:
Mitsunobu Cyclization
A diol precursor reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form the azetidine ring. For example, 3-amino-1-propanol derivatives undergo intramolecular Mitsunobu conditions to yield 3-substituted azetidines.
Table 3: Mitsunobu Reaction Parameters
| Substrate | Reagents | Solvent | Yield |
|---|---|---|---|
| 3-Amino-1-propanol | PPh₃, DEAD | THF | 75% |
Coupling of Azetidine to Pyridine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the azetidine to 4-methoxy-2-chloropyridine. Conditions adapted from patent methods include:
-
Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos.
-
Base : Cs₂CO₃ or NaOᵗBu.
-
Solvent : Toluene or 1,4-dioxane.
Representative Procedure :
4-Methoxy-2-chloropyridine (1.0 eq), 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq) in toluene are heated at 100°C for 24 h under argon. Purification via silica chromatography affords the target compound in 68% yield.
Table 4: Coupling Optimization Data
| Catalyst | Base | Solvent | Temp | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100°C | 68% |
| Pd₂(dba)₃/Xantphos | NaOᵗBu | Dioxane | 90°C | 72% |
Nucleophilic Aromatic Substitution (SNAr)
In polar aprotic solvents (DMF, DMSO), the azetidine acts as a nucleophile, displacing the chloride on the pyridine ring. This method requires electron-deficient pyridines but avoids metal catalysts.
Procedure :
4-Methoxy-2-chloropyridine and azetidine derivative are heated in DMF at 120°C for 48 h with K₂CO₃ as the base. Yield: 55%.
Stereochemical and Purification Considerations
The octahydrocyclopenta[c]pyrrole introduces two stereocenters, necessitating chiral resolution or asymmetric synthesis. Patent methodologies employ chiral auxiliaries or enzymatic resolution for enantiopure intermediates. Final purification often combines column chromatography (silica gel, eluent: hexane/EtOAc) and recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylpyridine derivatives, while reduction of the pyridine ring can produce piperidine analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Its unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets. The methoxy group and the azetidine ring may play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Differences
A closely related compound, 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine (Life Chemicals F6725-2493), shares the azetidine and octahydrocyclopenta[c]pyrrole groups but replaces the 4-methoxy-pyridine with a thiazolo[4,5-c]pyridine system . This substitution introduces a sulfur atom and a fused thiazole ring, altering electronic properties and steric bulk (Table 1).
Table 1: Structural Comparison
| Feature | Target Compound | Life Chemicals F6725-2493 |
|---|---|---|
| Aromatic System | 4-Methoxy-pyridine | Thiazolo[4,5-c]pyridine |
| Electron-Donating Groups | Methoxy (-OCH₃) | Thiazole (S-containing heterocycle) |
| Molecular Weight* | ~335 g/mol (estimated) | ~331 g/mol (exact mass not provided) |
| Commercial Availability | Not specified | Available in 1 mg to 100 mg quantities |
*Molecular weights are approximate based on structural formulas.
Functional Implications
- In contrast, the thiazolo group in F6725-2493 introduces electron-withdrawing character, which may reduce nucleophilicity and alter receptor affinity .
- Steric Considerations : The fused thiazolo system in F6725-2493 increases rigidity, possibly limiting conformational flexibility compared to the target compound’s simpler pyridine-azetidine linkage.
Hydrogen Bonding and Crystal Packing
discusses graph set analysis for hydrogen-bonded networks, which could apply to the target compound’s solid-state behavior . Such differences could influence crystallization tendencies or solubility.
Commercial and Research Relevance
The Life Chemicals analogue (F6725-2493) is priced between $81.0 (1 mg) and $372.0 (100 mg), indicating its use in early-stage research .
Biological Activity
4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates the presence of a pyridine ring substituted with a methoxy group and an azetidine moiety linked to an octahydrocyclopenta[c]pyrrole. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the inhibition of key kinases such as c-Met, which plays a crucial role in tumor growth and metastasis.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds. For example, one study reported that derivatives with IC50 values lower than 10 μM were considered promising candidates for further development. The MTT assay was commonly used to assess cell viability and proliferation in response to treatment with these compounds.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This table summarizes the cytotoxicity results for compound 12e , which shares structural similarities with the target compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy and azetidine groups can significantly influence biological activity. Compounds with specific substitutions at the pyridine ring or variations in the azetidine structure showed enhanced potency against cancer cell lines, suggesting that careful structural optimization can lead to improved therapeutic agents.
Case Study 1: c-Met Inhibition
A notable case study focused on the inhibition of c-Met kinase by derivatives of pyridine-based compounds. The study found that certain modifications led to enhanced binding affinity and selectivity for c-Met, resulting in reduced cell proliferation in cancer models. The findings suggest that compounds similar to this compound may exhibit similar inhibitory effects.
Case Study 2: Apoptosis Induction
Another investigation explored the ability of related compounds to induce apoptosis in cancer cells. The results indicated that certain derivatives could trigger late apoptosis and cell cycle arrest in specific phases, further supporting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the azetidine ring via cyclization of 1,3-dihaloalkanes with amines.
- Step 2 : Functionalization of the pyridine ring via nucleophilic substitution at the 2-position using methoxy and azetidine groups.
- Step 3 : Coupling of the octahydrocyclopenta[c]pyrrole moiety through amide or alkylation reactions .
- Key Intermediates :
- 3-Aminozetidine derivatives.
- 4-Methoxy-2-chloropyridine.
- Octahydrocyclopenta[c]pyrrole precursors.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR Spectroscopy : Confirms regiochemistry of the azetidine and pyridine rings.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~350–400 g/mol).
- HPLC : Assesses purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. What strategies address challenges in achieving regioselectivity during the azetidine-pyridine coupling step?
- Experimental Design :
- Use directing groups (e.g., boronates) to control substitution patterns.
- Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling at 80–100°C).
- Employ steric hindrance from bulky ligands to favor desired regioisomers .
Q. How does the octahydrocyclopenta[c]pyrrole moiety influence bioactivity compared to other bicyclic amines?
- Mechanistic Insights :
- The fused cyclopentane-pyrrolidine system enhances rigidity, improving binding affinity to targets like G-protein-coupled receptors (GPCRs).
- Comparative studies with piperidine analogs show ~10-fold higher potency in vitro, likely due to reduced conformational flexibility .
- Methodology : Molecular docking simulations (e.g., AutoDock Vina) paired with SAR studies on truncated analogs .
Q. What analytical approaches resolve discrepancies in reported hydrolysis kinetics of related pyridine-azetidine compounds?
- Contradiction Analysis :
- Conflicting hydrolysis rates (e.g., pH 7 vs. pH 9) may stem from buffer composition or temperature variations.
- Validation Protocol :
- Standardize conditions (e.g., 37°C, phosphate buffer).
- Use LC-MS to track degradation products (e.g., methoxy group cleavage) .
Methodological Challenges and Solutions
Q. How can researchers optimize the scalability of multi-step syntheses while minimizing racemization?
- Scale-Up Strategies :
- Replace chiral auxiliaries with asymmetric catalysis (e.g., Jacobsen epoxidation).
- Use flow chemistry for azetidine ring formation to enhance reproducibility .
Q. What role do hydrogen-bonding patterns play in the crystal packing of this compound, and how does this affect solubility?
- Graph Set Analysis :
- Dominant motifs (e.g., R²₂(8) rings) stabilize crystal lattices, reducing aqueous solubility.
- Mitigation : Introduce polar substituents (e.g., hydroxyl groups) to disrupt H-bond networks .
Biological and Pharmacological Research
Q. How to design in vitro assays to evaluate the compound’s interaction with neurological targets?
- Assay Framework :
- Target Selection : Dopamine D₂ or serotonin 5-HT₁A receptors (common for azetidine-containing ligands).
- Binding Assays : Radioligand displacement (³H-spiperone for D₂).
- Functional Assays : cAMP modulation in HEK293 cells .
Q. What computational tools predict metabolic stability of the methoxy group in hepatic microsomes?
- In Silico Methods :
- Software : Schrödinger’s ADMET Predictor or StarDrop.
- Key Parameters : CYP450 isoform affinity (e.g., CYP3A4-mediated demethylation) .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
